molecular formula C18H26O4 B1360776 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxybutyrophenone CAS No. 898755-75-4

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxybutyrophenone

Cat. No.: B1360776
CAS No.: 898755-75-4
M. Wt: 306.4 g/mol
InChI Key: FALSBGJLRCITLS-UHFFFAOYSA-N
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Description

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-ethoxybutyrophenone is an organic compound with a complex structure that includes a dioxane ring and a butyrophenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-ethoxybutyrophenone typically involves the reaction of 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzaldehyde with appropriate reagents under controlled conditions. For instance, one method involves dissolving 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzaldehyde in dry dichloromethane, followed by the addition of trifluoroacetic acid and p-chloranil .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This includes maintaining the purity of reagents, controlling reaction temperatures, and using industrial-grade solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-ethoxybutyrophenone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group in the molecule with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-ethoxybutyrophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of biochemical pathways and enzyme interactions.

    Industry: It can be used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-ethoxybutyrophenone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and thereby affecting biochemical processes. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-ethoxybutyrophenone is unique due to its specific structural features, such as the ethoxy group and the dioxane ring, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where these properties are advantageous.

Properties

IUPAC Name

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(2-ethoxyphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O4/c1-4-20-16-10-6-5-8-14(16)15(19)9-7-11-17-21-12-18(2,3)13-22-17/h5-6,8,10,17H,4,7,9,11-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALSBGJLRCITLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)CCCC2OCC(CO2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645999
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-ethoxyphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898755-75-4
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-ethoxyphenyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898755-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-ethoxyphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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